1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol
Overview
Description
“1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol” is a chemical compound belonging to the piperidine family of compounds. It has a CAS Number of 1182071-21-1 . The compound is an oil at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H18BrNO2 . The InChI Code is 1S/C13H18BrNO2/c14-11-2-1-3-13(10-11)17-9-8-15-6-4-12(16)5-7-15/h1-3,10,12,16H,4-9H2 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 300.19 g/mol . It is an oil at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
A novel series of optically active molecules based on a 4‐(2‐(benzhydryloxy)ethyl)‐1‐((R)‐2‐hydroxy‐2‐phenylethyl)‐piperidin‐3‐ol template have been synthesized. These molecules exhibit varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, with potential for treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).
Research on halogenated 4-(phenoxymethyl)piperidines aimed to develop potential δ receptor ligands. These compounds demonstrated a range of dissociation constants for σ-1 and σ-2 receptors. Notably, one of the iodinated ligands, 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, exhibited high uptake and retention in the brain and other organs, suggesting their potential as probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
The molecule Ro 63-1908, a novel subtype-selective N-methyl-d-aspartate (NMDA) antagonist, has been characterized both in vitro and in vivo. It exhibits potent and highly selective antagonism of the NR2B subtype of NMDA receptors, demonstrating neuroprotective effects against glutamate-induced toxicity and oxygen/glucose deprivation-induced toxicity. This compound shows potential for treating conditions like sound-induced seizures and NMDA-induced seizures (Gill et al., 2002).
Biological Applications and Potential Therapeutics
The synthesis of a hyperbranched polymer based on a piperidine-4-one ring demonstrates potential for reacting with aromatic nucleophiles, forming irreversibly diarylated compounds. This hyperbranched polymer, with a 100% degree of branching, showcases enhanced electrophilicity due to through-space electrostatic repulsion and inductive effects (Sinananwanich et al., 2009).
The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids aimed to evaluate them as anticancer agents. Some of the synthesized compounds showed strong anticancer activities compared to doxorubicin, a known anticancer drug. This research indicates the potential of these compounds as anticancer agents, although further studies are needed (Rehman et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c14-11-2-1-3-13(10-11)17-9-8-15-6-4-12(16)5-7-15/h1-3,10,12,16H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZBAQZDHGURKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCOC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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